

Application Notes and Protocols for Ripk1-IN-9 in Neurodegenerative Disease Research

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Compound of Interest

Compound Name: *Ripk1-IN-9*

Cat. No.: *B12418264*

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Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and programmed cell death pathways, including apoptosis and necroptosis.[1][2][3][4][5] Dysregulation of RIPK1-mediated signaling has been implicated in the pathogenesis of a wide range of human neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and amyotrophic lateral sclerosis (ALS).[6][7][8] The kinase activity of RIPK1 is a key driver of these pathological processes, making it a promising therapeutic target.[6][7] Inhibition of RIPK1 can mitigate neuroinflammation, reduce neuronal cell death, and potentially slow disease progression.[7][9]

Ripk1-IN-9 (also known as compound SY-1) is a potent and selective, small-molecule inhibitor of RIPK1 kinase activity.[10][11][12] As a dihydronaphthyridone compound, it effectively blocks the autophosphorylation of RIPK1, a crucial step for the assembly of the "necrosome" complex and the initiation of necroptotic cell death.[1][10] By preventing the phosphorylation of RIPK1 and its downstream substrate RIPK3, **Ripk1-IN-9** hinders the inflammatory signaling cascades implicated in neurodegeneration.[10] These application notes provide a summary of **Ripk1-IN-9**'s biological activity and detailed protocols for its use in studying neurodegenerative diseases.

Quantitative Data for Ripk1-IN-9

The following tables summarize the reported in vitro efficacy of **Ripk1-IN-9** in various cell-based assays.

Table 1: In Vitro Potency of **Ripk1-IN-9**

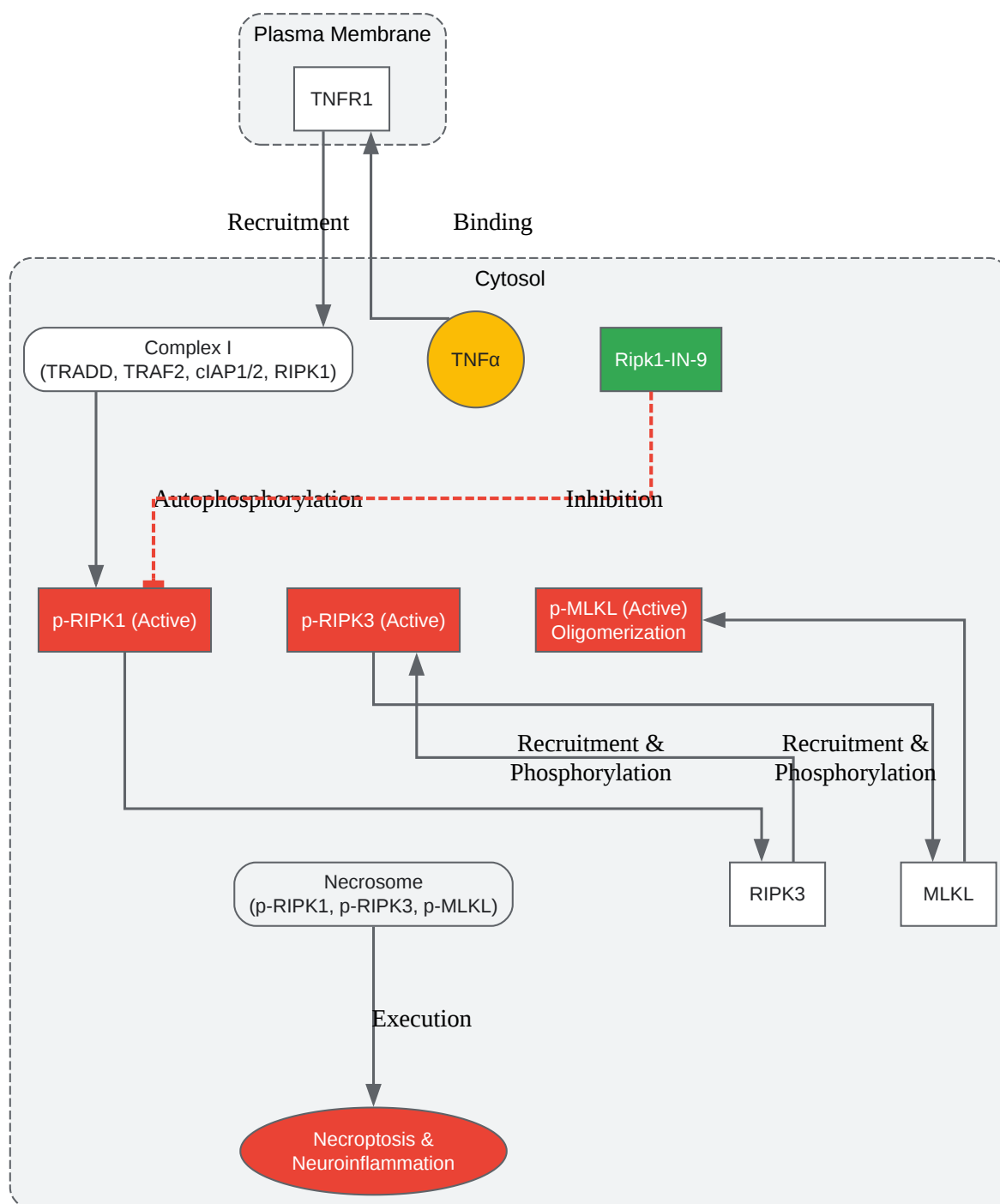
Cell Line	Assay Type	IC50 / EC50	Reference
U937 (Human Monocytic)	Cell Viability	2 nM (IC50)	[11] [12]
L929 (Mouse Fibrosarcoma)	Cell Viability	1.3 nM (IC50)	[11] [12]
HT-29 (Human Colon Adenocarcinoma)	Z-VAD-FMK-induced Necroptosis	7.04 nM (EC50)	[10]

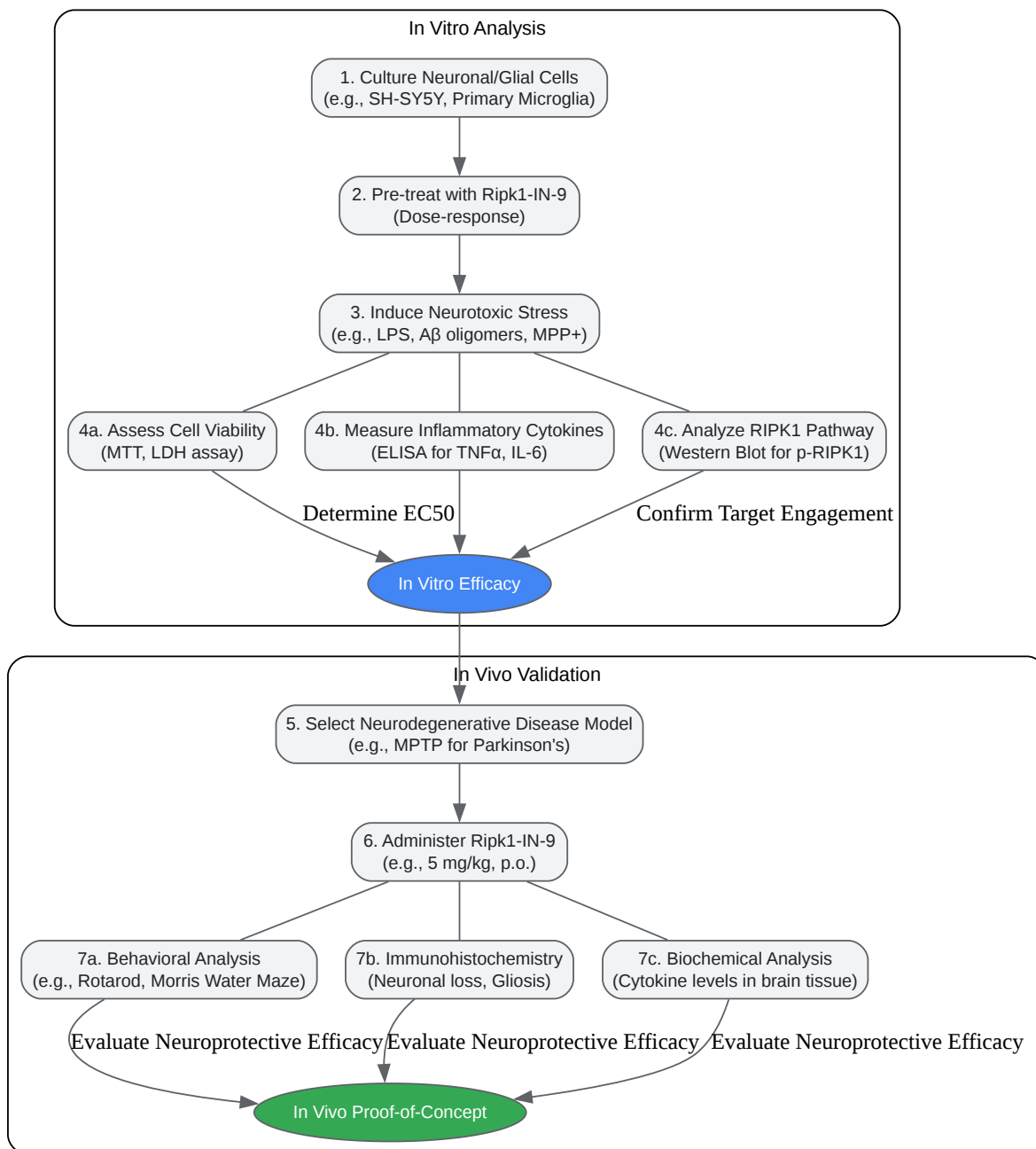
Table 2: In Vivo Activity of **Ripk1-IN-9**

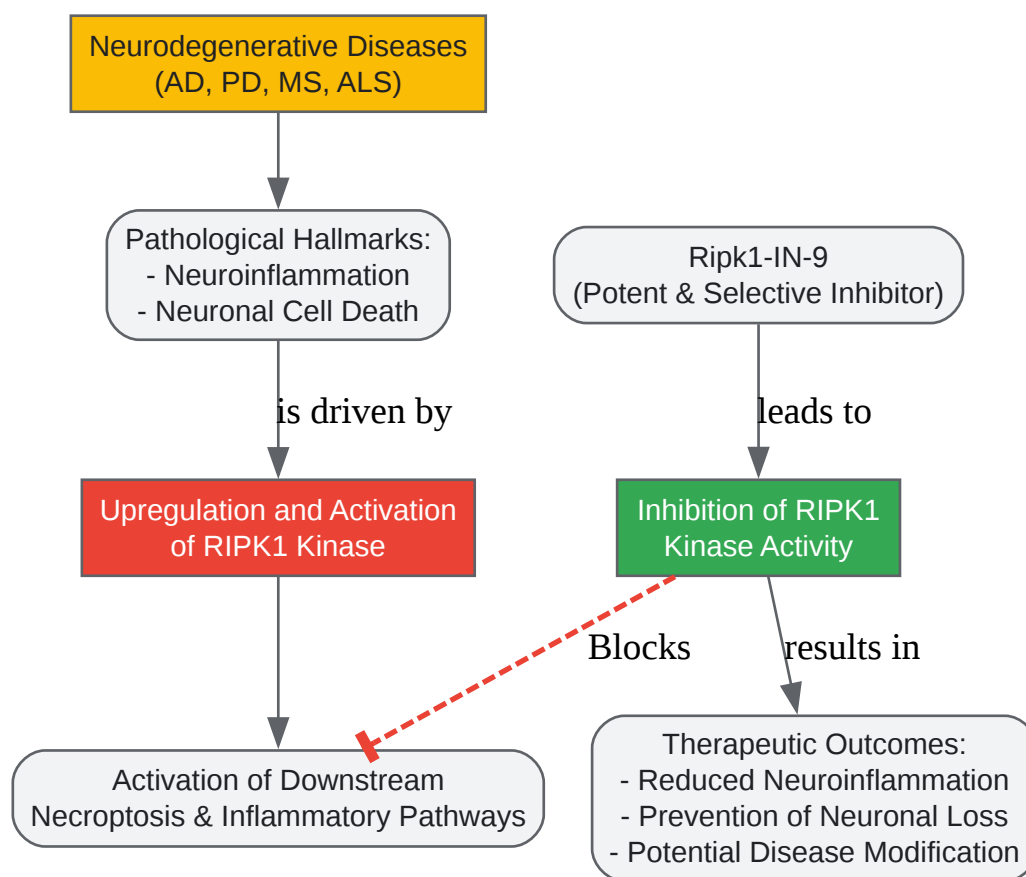
Animal Model	Dosing Regimen	Effect	Reference
Mouse Model of Epilepsy	5 mg/kg, oral administration, once daily for 7 days	Reduced central inflammatory responses	[10]

Signaling Pathways and Mechanism of Action

Ripk1-IN-9 exerts its effects by directly inhibiting the kinase activity of RIPK1. In the context of neuroinflammation, a key pathway is initiated by Tumor Necrosis Factor-alpha (TNF α). The following diagram illustrates this pathway and the point of intervention for **Ripk1-IN-9**.







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